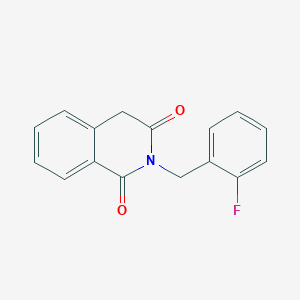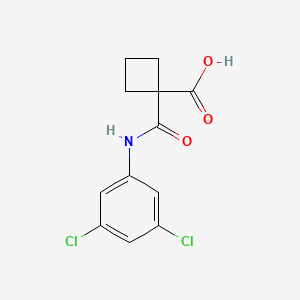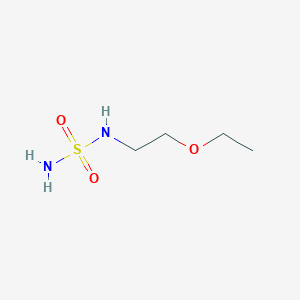![molecular formula C11H11IO B8275142 3-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B8275142.png)
3-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one: is a chemical compound characterized by its unique structure, which includes an iodine atom attached to a tetrahydrobenzocyloheptenone framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one typically involves the iodination of a suitable precursor. One common method is the iodination of 6,7,8,9-tetrahydrobenzocylohepten-5-one using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective introduction of the iodine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, cyanides, polar aprotic solvents, moderate temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols, nitriles.
Aplicaciones Científicas De Investigación
Chemistry: 3-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: The compound’s unique structure may be exploited to design drugs with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 3-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one involves its interaction with molecular targets through its iodine atom and carbonyl group. The iodine atom can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding and nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
3-Iodo-4-methoxybenzyl alcohol: This compound also contains an iodine atom but differs in its functional groups and overall structure.
3-Iodo-Benzyl Alcohol: Similar in containing an iodine atom attached to a benzyl alcohol framework.
Uniqueness: 3-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is unique due to its tetrahydrobenzocyloheptenone structure, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C11H11IO |
|---|---|
Peso molecular |
286.11 g/mol |
Nombre IUPAC |
3-iodo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H11IO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2 |
Clave InChI |
AJLBQRDXJGEBEX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C2=C(C1)C=CC(=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl (2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethyl)(6-(4-phenylbutoxy)hexyl)carbamate](/img/structure/B8275068.png)

![3-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8275080.png)

![2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one](/img/structure/B8275092.png)








